molecular formula C21H11Cl2N3O6 B11685915 (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11685915
M. Wt: 472.2 g/mol
InChI Key: BNRMYDJSLDMMCX-GDNBJRDFSA-N
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Description

The compound (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and multiple chlorine and nitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro and chloro groups: These substituents can be introduced via nitration and chlorination reactions, respectively.

    Formation of the pyrimidine ring: This step often involves the condensation of suitable amines with carbonyl compounds under controlled conditions.

    Final coupling reaction: The furan and pyrimidine intermediates are coupled together using a suitable catalyst and reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the reduction of nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

(5Z)-5-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct advantages in certain applications.

Properties

Molecular Formula

C21H11Cl2N3O6

Molecular Weight

472.2 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H11Cl2N3O6/c22-12-2-4-13(5-3-12)25-20(28)15(19(27)24-21(25)29)10-14-6-8-18(32-14)11-1-7-16(23)17(9-11)26(30)31/h1-10H,(H,24,27,29)/b15-10-

InChI Key

BNRMYDJSLDMMCX-GDNBJRDFSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=O)NC2=O)Cl

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)NC2=O)Cl

Origin of Product

United States

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